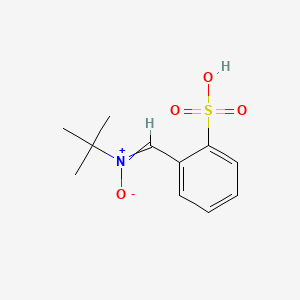

2-sulfophenyl-N-t-butylnitrone

Description

Contextualizing Nitrones as Spin-Trapping Agents in Radical Chemistry Research

Nitrones are a class of organic compounds that have become indispensable tools in the field of radical chemistry. Their primary application lies in their function as "spin-trapping" agents. wikipedia.orgnumberanalytics.com This technique is employed to detect and identify highly reactive, short-lived free radicals. wikipedia.org Free radicals, which are molecules with unpaired electrons, are often too unstable to be detected directly by analytical methods like electron paramagnetic resonance (EPR) spectroscopy. wikipedia.orgnumberanalytics.com

Spin trapping overcomes this limitation. The process involves a nitrone compound reacting covalently with an unstable free radical. wikipedia.orgnumberanalytics.com This reaction forms a more stable, persistent paramagnetic species known as a "spin adduct." wikipedia.orgnumberanalytics.com The resulting spin adduct has a longer half-life, making it readily detectable and characterizable by EPR spectroscopy. wikipedia.orgnumberanalytics.com The EPR spectrum of the spin adduct is unique and provides characteristic information, such as hyperfine coupling constants, which helps in identifying the original, transient free radical that was "trapped." wikipedia.org

Among the most widely utilized nitrones for this purpose are linear nitrones derived from α-phenyl-N-tert-butylnitrone (PBN) and cyclic nitrones like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). wikipedia.orgtandfonline.com The development and application of these spin traps have been fundamental to studying the role of free radicals in various chemical and biological processes. rsc.org

Evolution of Nitrone-Based Probes: From α-Phenyl-N-t-butylnitrone (PBN) to Sulfonated Analogues

The parent compound, α-phenyl-N-t-butylnitrone (PBN), has been a cornerstone in free radical research and has demonstrated biological activity in numerous experimental models. researchgate.netchemicalbook.com However, certain limitations of PBN, such as low water solubility, spurred the development of new analogues to enhance its properties for biomedical research. rsc.orggoogle.com

This led to the synthesis of sulfonated derivatives, including sodium 2-sulfophenyl-N-t-butylnitrone (S-PBN) and disodium (B8443419) 2,4-disulfophenyl-N-t-butylnitrone (NXY-059). tandfonline.comnih.gov The addition of sulfonate groups was intended to increase water solubility and modify the pharmacological profile of the compound. google.com S-PBN, the monosulfonated analogue of PBN, retains the core nitrone function necessary for spin trapping while exhibiting different polarity and clearance characteristics compared to PBN. nih.gov This evolution from PBN to its sulfonated forms represents a targeted effort to create more effective probes for studying free radical processes in aqueous biological systems. tandfonline.comgoogle.comnih.gov

Overview of S-PBN's Significance as a Research Compound in Oxidative Stress Studies

S-PBN has emerged as a significant research compound, particularly in the investigation of pathologies linked to oxidative stress. researchgate.netnih.govmdpi.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. mdpi.com This imbalance can lead to cellular damage and is implicated in a variety of conditions, including ischemic brain injury. nih.govmdpi.com

S-PBN is utilized as a tool to study and potentially mitigate the effects of oxidative stress in experimental models. researchgate.netnih.gov Research has shown that S-PBN, like PBN and NXY-059, can trap carbon- and oxygen-centered radicals. tandfonline.comnih.gov Studies have compared the radical trapping abilities of these related nitrones, providing insights into their mechanisms. For instance, one study found that NXY-059 trapped a greater number of hydroxyl and methanol (B129727) radicals than both S-PBN and PBN under the tested conditions. tandfonline.comresearchgate.net In another comparison focusing on preventing salicylate (B1505791) oxidation, PBN was found to be the most effective, though all three nitrones demonstrated this capability. tandfonline.comnih.gov

In models of hyperglycemic ischemic brain injury, S-PBN has been investigated for its neuroprotective potential. nih.govujms.net One study observed that while S-PBN did not reduce the infarct size, it did improve neurological performance in rats after one day. nih.gov This suggests that its mechanism of action may extend beyond simply reducing the volume of brain damage. nih.gov The utility of S-PBN and other nitrones in these studies helps to elucidate the complex role of free radicals and oxidative damage in disease processes. nih.govresearchgate.net

Interactive Data Table: Comparison of Nitrone Spin Traps

| Compound | Radical Trapping Capability | Relative Efficacy in Preventing Salicylate Oxidation |

| PBN | Traps carbon- and oxygen-centered radicals. tandfonline.comnih.gov | Most effective of the three compared. tandfonline.comnih.gov |

| S-PBN | Traps carbon- and oxygen-centered radicals. tandfonline.comnih.gov | Effective, but less so than PBN. tandfonline.comnih.gov |

| NXY-059 | Traps carbon- and oxygen-centered radicals; trapped more hydroxyl and methanol radicals than PBN and S-PBN in one study. tandfonline.comnih.govtandfonline.comresearchgate.net | Effective, but less so than PBN. tandfonline.comnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO4S |

|---|---|

Molecular Weight |

257.31 g/mol |

IUPAC Name |

N-tert-butyl-1-(2-sulfophenyl)methanimine oxide |

InChI |

InChI=1S/C11H15NO4S/c1-11(2,3)12(13)8-9-6-4-5-7-10(9)17(14,15)16/h4-8H,1-3H3,(H,14,15,16) |

InChI Key |

UEDWDOQXHOTTRB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[N+](=CC1=CC=CC=C1S(=O)(=O)O)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modifications of S Pbn and Its Analogues for Research Applications

Methodologies for the Preparation of 2-Sulfophenyl-N-t-butylnitrone

The synthesis of this compound (S-PBN) is an extension of the general method used for preparing α-aryl-N-alkyl nitrones. The primary synthetic route involves the condensation reaction between an appropriately substituted aromatic aldehyde and an N-alkyl hydroxylamine. researchgate.net For S-PBN, the synthesis is achieved through the reaction of sodium 2-formylbenzenesulfonate with N-tert-butylhydroxylamine.

This process introduces a sulfonic acid group at the ortho-position of the phenyl ring. The presence of this highly polar sulfonate group imparts significant hydrophilicity to the S-PBN molecule compared to its parent compound, PBN. diva-portal.org This increased water solubility is a critical feature for its application in certain biological research models, as it alters the compound's distribution and behavior in aqueous environments. diva-portal.org Research has utilized S-PBN to study its effects on secondary cell death and cognitive function following experimental traumatic brain injury, where its hydrophilic nature is a key differentiating factor from the more lipophilic PBN. diva-portal.org

Approaches to Functionalization and Derivatization of the Phenyl Ring for Modified Research Probes

Functionalization of the phenyl ring is a key strategy for modulating the properties of PBN-based nitrones. By introducing various substituents at different positions on the aromatic ring, researchers can systematically study structure-activity relationships (SAR) and develop probes with tailored characteristics.

A common approach to understanding the mechanism of nitrone action is the synthesis of derivatives with substituents at the para-position (the 4-position) of the phenyl ring. acs.org These studies are designed to investigate how the electronic properties of the substituent—whether it is electron-donating or electron-withdrawing—influence the nitrone's radical-trapping ability and redox properties. researchgate.netacs.org

A one-pot reduction/condensation method is often suitable for preparing these compounds, though direct condensation or oxidation of an imine intermediate may be necessary for certain derivatives. acs.org Research has shown a clear correlation between the nature of the para-substituent and the nitrone's reactivity. For instance, the presence of an electron-withdrawing group at the para-position significantly enhances the rate of radical trapping. acs.org In a comparative study, the derivative 4-CF₃-PBN was found to trap hydroxymethyl radicals at a rate 3.2 times higher than the parent PBN, making it a more efficient spin-trapping agent for electron paramagnetic resonance (EPR) experiments. acs.org Conversely, electron-donating groups tend to decrease the trapping rate relative to PBN. acs.org

Table 1: Influence of Para-Substituents on the Radical Trapping Rate of PBN Derivatives This table is based on data from a study evaluating the relative trapping rate of hydroxymethyl radicals by various para-substituted PBNs compared to PBN itself. acs.org

| Compound | Substituent (at 4-position) | Relative Trapping Rate (kN/kPBN) |

|---|---|---|

| PBN | -H | 1.00 |

| 4-CF₃-PBN | -CF₃ (electron-withdrawing) | 3.18 |

| 4-F-PBN | -F (electron-withdrawing) | 1.39 |

| 4-Ph-PBN | -Ph (electron-withdrawing) | 1.11 |

| 4-MeCONH-PBN | -NHCOCH₃ (electron-donating) | 0.54 |

| 4-MeS-PBN | -SCH₃ (electron-donating) | 0.44 |

| 4-iPr-PBN | -CH(CH₃)₂ (electron-donating) | 0.25 |

These structure-activity relationship studies are crucial for designing nitrones with optimized properties for specific research applications, such as enhanced spin-trapping efficiency or specific redox potentials. acs.orgresearchgate.net

A significant modification of S-PBN is the introduction of a second sulfonate group onto the phenyl ring, creating disodium (B8443419) 2,4-disulfophenyl-N-t-butylnitrone, a compound also known as NXY-059. researchgate.netgoogle.comgoogle.com This compound was developed as a research tool with the expectation that the two sulfonate groups would further improve water solubility. google.com

The synthesis of NXY-059 follows a multi-step process, a schematic of which is outlined in patent literature. google.com The process generally involves the sulfonation of a benzaldehyde (B42025) precursor followed by condensation with N-tert-butylhydroxylamine. google.com

The resulting molecule, NXY-059, demonstrated unexpectedly superior efficacy in certain pharmacological models compared to PBN. google.comresearchgate.net Like S-PBN, NXY-059 is hydrophilic and does not readily cross the blood-brain barrier, which influences its mechanism of action in in vivo studies, suggesting it may act at the neurovascular unit rather than intracellularly. diva-portal.orgnih.gov Its development and extensive study in preclinical models of stroke have established NXY-059 as an important research tool for investigating the role of free radicals in ischemic injury. researchgate.netnih.govmdpi.com

Exploration of N-Alkyl and α-Aryl Modifications for Enhanced Research Utility

Beyond modifications to the phenyl ring, researchers have explored altering the N-alkyl and α-aryl components of the nitrone structure to further refine their properties for research purposes. google.com

Modifications to the N-tert-butyl group, such as the introduction of hydroxyl, acetate, or acetamide (B32628) substituents, have been synthesized to study their effects on spin-trapping and neuroprotection. acs.org These studies have shown that the redox potentials and reactivity of nitrones are influenced by substituents on both the aromatic ring and the N-tert-butyl function. researchgate.netacs.org The presence of electron-withdrawing substituents on both sides of the nitronyl functional group can significantly improve spin-trapping properties. acs.org For example, the derivatives 4-HOOC–PBN–CH₂OAc and 4-HOOC–PBN–CH₂NHAc were found to be approximately four times more reactive in trapping hydroxymethyl radicals than PBN. acs.org

Furthermore, the α-aryl group itself can be modified. Replacing the phenyl ring with a larger aromatic system, such as a naphthyl group, has been investigated to understand how the steric and electronic properties of this part of the molecule affect its function. researchgate.netacs.org These varied synthetic approaches allow for the fine-tuning of the molecule's chemical properties, leading to the development of a broad library of PBN analogues for use as specialized probes in biological and chemical research. acs.orggoogle.com

Advanced Spectroscopic and Analytical Methodologies for Characterizing S Pbn Interactions

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin Adduct Detection and Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the principal technique for the direct detection and characterization of paramagnetic species, including free radicals. wikipedia.org Given the extremely short half-life of many biologically relevant radicals, direct detection is often impossible. syntechinnovation.comnih.gov The technique of spin trapping overcomes this limitation by using a compound like S-PBN to react with a short-lived radical, forming a more stable and EPR-detectable radical adduct. wikipedia.orgsyntechinnovation.com All three nitrones—S-PBN, PBN, and NXY-059—have been shown to trap both carbon- and oxygen-centered radicals, yielding radical adducts that can be detected by EPR spectroscopy. nih.govtandfonline.com

In laboratory settings, EPR spin trapping is a fundamental method for studying the interaction of S-PBN with specific free radicals. syntechinnovation.com Controlled in vitro systems are used to generate Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) in the presence of the spin trap. For instance, hydroxyl radicals (•OH), a highly reactive ROS, can be generated by exposing hydrogen peroxide to ultraviolet (UV) light. nih.govtandfonline.com When S-PBN is present in the system, it "traps" the •OH radical, forming a persistent S-PBN/•OH adduct. This adduct produces a characteristic EPR spectrum, confirming the trapping event and allowing for the identification of the original transient radical. nih.gov

This methodology has been successfully applied to demonstrate that S-PBN can effectively trap various radicals. nih.govtandfonline.com Besides hydroxyl radicals, secondary radicals produced from the reaction of •OH with molecules like methanol (B129727), ethanol, or dimethylsulfoxide are also trapped by S-PBN, with each adduct yielding a unique EPR signal that aids in its characterization. nih.govtandfonline.com While studies explicitly detailing S-PBN's trapping of RNS are less common, the established reactivity of the nitrone function suggests its potential to trap nitrogen-centered radicals as well. acs.org

A key aspect of S-PBN research involves comparing its spin-trapping efficiency against its parent compound, α-phenyl-N-tert-butylnitrone (PBN), and a more water-soluble derivative, disodium (B8443419) 2,4-disulfophenyl-N-tert-butylnitrone (NXY-059). nih.govtandfonline.comresearchgate.net Quantitative comparisons have been performed using EPR spectroscopy, where the intensity of the resulting spin adduct signal provides a measure of trapping efficacy under specific experimental conditions. researchgate.net

Research indicates that the trapping ability varies depending on the radical species and the experimental system. In one study, NXY-059 was found to be more effective at trapping hydroxyl and methanol radicals than both S-PBN and PBN. researchgate.net However, in studies examining the prevention of salicylate (B1505791) oxidation by hydroxyl radicals, PBN was found to be the most effective of the three. nih.govtandfonline.com The relative efficiency is influenced by factors such as the electronic properties conferred by the substituents on the phenyl ring. acs.org

Table 1: Comparative Spin Trapping and Antioxidant Activity of S-PBN and Related Nitrones

| Compound | Relative Trapping Efficiency (vs. PBN) | Efficacy in Preventing Salicylate Oxidation | Key Characteristics | Source |

|---|---|---|---|---|

| S-PBN | Less efficient than NXY-059 for •OH and methanol radicals. | Effective, but less so than PBN. | Water-soluble due to sulfonate group. | nih.govtandfonline.comresearchgate.net |

| PBN | Baseline for comparison. | Most effective of the three nitrones tested. | Lipophilic parent compound. | nih.govtandfonline.comresearchgate.net |

| NXY-059 | More efficient than S-PBN and PBN for •OH and methanol radicals. | Effective. | Highly water-soluble due to two sulfonate groups. | nih.govtandfonline.comresearchgate.net |

The utility of a spin trap is determined not only by its trapping rate but also by the stability of the resulting radical adduct. A sufficiently long lifetime is necessary for the adduct to accumulate to a concentration detectable by EPR. wikipedia.org The stability of hydroxyl adducts of PBN-type spin traps, including by extension S-PBN, is significantly influenced by the pH of the solution and the chemical structure of the aromatic ring. nih.gov

Studies on various PBN derivatives have shown that their hydroxyl adducts are universally more stable in acidic environments. nih.gov The decay of the EPR signal, which follows first-order kinetics, is used to calculate the half-life of the adduct. nih.gov For example, the hydroxyl adduct of PBN itself has a reported half-life of less than a minute, whereas the hydroxyl adduct of another nitrone, DMPO, can have a half-life of over 14 minutes under similar conditions. nih.govcdnsciencepub.com The degradation of the NXY-059 adduct has also been noted to occur more rapidly under certain acidic conditions. researchgate.net These findings underscore that the stability of the S-PBN spin adduct is a critical parameter that must be considered when interpreting EPR data.

Complementary Analytical Techniques in S-PBN Research

While EPR is the gold standard for radical detection, it is often combined with other analytical methods to provide a more comprehensive understanding of S-PBN's activity, particularly in complex biological models.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool used to separate, identify, and quantify components in a mixture. In the context of S-PBN research, HPLC is not used to detect the radical adducts themselves but rather to measure stable, non-radical products that are formed as a consequence of radical activity. diva-portal.org

A refined method to quantify ROS generation in vivo involves the use of 4-hydroxybenzoic acid (4-HBA) as a chemical probe. diva-portal.org 4-HBA reacts with highly reactive oxygen species, such as the hydroxyl radical, to form 3,4-dihydroxybenzoic acid (3,4-DHBA). The amount of 3,4-DHBA produced is directly proportional to the amount of ROS generated. By using HPLC to quantify the levels of 3,4-DHBA, researchers can assess the extent of oxidative stress and determine the efficacy of S-PBN in attenuating it. diva-portal.org Studies have shown that treatment with S-PBN can significantly reduce the TBI-induced formation of 3,4-DHBA. diva-portal.org

Microdialysis is a minimally invasive sampling technique used to measure the concentrations of unbound analytes in the extracellular fluid of tissues in vivo. diva-portal.orgresearchgate.net When coupled with analytical methods like HPLC, it becomes a powerful tool for monitoring biochemical changes, such as radical generation, in real-time within a specific tissue of a living experimental model. nih.govnih.gov

Electrochemical Characterization of Nitrone Redox Properties in Research Contexts (e.g., Cyclic Voltammetry)

The electrochemical properties of nitrones, such as 2-sulfophenyl-N-t-butylnitrone (S-PBN), are critical to understanding their mechanism of action, particularly in the context of their antioxidant and spin-trapping capabilities. Cyclic voltammetry (CV) stands out as a primary technique for investigating the redox behavior of these compounds, providing valuable insights into their oxidation and reduction potentials. ekb.eg This methodology allows researchers to probe the electron-donating or -accepting nature of nitrones, which is fundamental to their interaction with free radicals.

In a typical cyclic voltammetry experiment, the nitrone is dissolved in a suitable solvent, commonly acetonitrile (B52724), containing a supporting electrolyte like tetra-butylammonium perchlorate (B79767) (TBAP). acs.orgnauka.gov.pl A potential is swept between two limits, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, reveals characteristic peaks corresponding to the oxidation and reduction events of the molecule. nauka.gov.plnortheastern.edu

Research on α-phenyl-N-t-butyl nitrone (PBN) and its derivatives demonstrates that the nitronyl functional group is electrochemically active. northeastern.edu The oxidation of PBN-type nitrones is generally an irreversible, one-electron process, yielding a radical cation. researchgate.net The potential at which this occurs (the anodic peak potential, Epa) is a measure of how easily the compound loses an electron. Conversely, the reduction of the nitrone (the cathodic peak potential, Epc) indicates its ability to accept an electron. The electrochemical window, defined by the difference between the oxidation and reduction potentials, is an important characteristic, indicating the range of stability of the nitrone towards redox reactions. researchgate.net

The substitution pattern on the aromatic ring and the N-tert-butyl group of PBN has a profound impact on its redox properties. ahajournals.orgresearchgate.net Electron-withdrawing substituents, such as trifluoromethyl (CF3) or nitro (NO2) groups, tend to make the nitrone more difficult to oxidize (higher oxidation potential) and easier to reduce (less negative reduction potential). acs.orgresearchgate.netahajournals.org This is because these groups decrease the electron density on the nitrone function. Conversely, electron-donating groups have the opposite effect.

For S-PBN, the presence of the ortho-sulfonate group (SO3-) influences its electrochemical behavior. While detailed studies focusing exclusively on the cyclic voltammetry of S-PBN are often integrated into broader comparative investigations, the principles derived from studies of PBN derivatives are directly applicable. researchgate.netacs.orgdiva-portal.org The sulfonate group is electron-withdrawing, which would be expected to increase the oxidation potential of S-PBN compared to the parent compound, PBN. Indeed, studies have noted that the oxidation potentials of PBN, S-PBN, and its disulfonated analog, NXY-059, are significantly higher than those of major biological antioxidants. ahajournals.org This suggests they are less prone to oxidation.

The following table presents representative electrochemical data for a series of para-substituted PBN derivatives, illustrating the influence of different substituents on their redox potentials as determined by cyclic voltammetry. These findings provide a valuable framework for understanding the electrochemical properties of S-PBN.

Data adapted from studies on para-substituted PBN derivatives to illustrate substituent effects. acs.orgahajournals.org The potentials are typically measured in acetonitrile with a supporting electrolyte.

These detailed research findings underscore the power of cyclic voltammetry in characterizing the redox properties of nitrones. The data generated from such studies are crucial for correlating the chemical structure of compounds like S-PBN with their functional activity as antioxidants and spin traps. The electrochemical stability and redox potentials directly inform the potential biological applications and mechanisms of action of these compounds. researchgate.net

Mechanistic Investigations of S Pbn S Radical Scavenging and Modulatory Activities

Fundamental Mechanisms of Free Radical Trapping by the Nitrone Moiety

The core of S-PBN's function as a radical scavenger lies in its nitrone moiety, which is capable of "trapping" highly reactive and transient free radicals to form more stable and detectable radical adducts. This process is fundamental to the technique of electron spin resonance (ESR) spectroscopy, where the characteristics of the resulting adduct provide information about the identity of the original trapped radical.

The hydroxyl radical (•OH) is one of the most reactive and damaging free radicals in biological systems. S-PBN, like its parent compound α-phenyl-N-tert-butylnitrone (PBN), effectively traps hydroxyl radicals. nih.gov The reaction involves the addition of the •OH radical to the carbon-nitrogen double bond of the nitrone, resulting in the formation of a nitroxide radical adduct (S-PBN-OH). nih.gov The stability of this adduct is a critical factor in its detection and is influenced by factors such as pH, with greater stability generally observed in acidic media. nih.gov

The kinetics of hydroxyl radical trapping by nitrones like PBN are very rapid, with high rate constants. researchgate.net While specific kinetic data for S-PBN is not as extensively reported as for PBN, comparative studies indicate its proficiency in trapping hydroxyl radicals generated in aqueous systems, for instance, through the ultraviolet (UV) light and hydrogen peroxide method. nih.gov The formation of the S-PBN-OH adduct can be monitored using ESR, which provides a characteristic signal. nih.gov However, it is noted that the hydroxyl adducts of PBN-type spin traps can be unstable, with a short half-life, and can decompose to form tert-butyl hydroaminoxyl. nih.govworktribe.com

| Parameter | Description | Significance in Research |

|---|---|---|

| Trapping Reaction | Addition of •OH to the nitrone's C=N bond. | Forms a more stable nitroxide radical adduct for detection. |

| Detection Method | Electron Spin Resonance (ESR) spectroscopy. | Allows for the identification and characterization of the trapped radical. |

| Adduct Stability | Influenced by pH, with higher stability in acidic conditions. nih.gov The half-life of the PBN-OH adduct can be less than a minute. researchgate.net | Crucial for the successful detection and analysis of the radical adduct. |

| Decomposition | The hydroxyl adduct can degrade, with tert-butyl hydroaminoxyl being a detected product. nih.gov | Understanding decomposition pathways is important for interpreting experimental results. |

In addition to hydroxyl radicals, S-PBN is capable of trapping a variety of other radical species. Research has demonstrated that S-PBN, along with PBN and the related compound NXY-059, effectively traps both carbon-centered and oxygen-centered radicals. nih.govtandfonline.com These secondary radicals can be generated in experimental systems through the reaction of hydroxyl radicals with organic molecules such as methanol (B129727), ethanol, isopropanol, and dimethylsulfoxide. nih.gov

The resulting carbon- and oxygen-centered radical adducts of S-PBN are detectable by ESR, allowing for their characterization. nih.gov The ability to trap these different types of radicals makes S-PBN a versatile tool in free radical research. nih.govtandfonline.com For instance, studies have utilized PBN-type nitrones to trap carbon-centered radicals derived from the reaction of lipid alkoxyl radicals. frontierspartnerships.org While the stability of oxygen-centered radical adducts of PBN can be a limiting factor for their detection, the presence of structures like β-cyclodextrin has been shown to significantly stabilize PBN/OH adducts in research settings. acs.orgnih.gov

Exploration of S-PBN's Interactions Beyond Direct Spin Trapping in Research Systems

Beyond its well-established role as a radical scavenger, research suggests that S-PBN and related nitrones may exert biological effects through mechanisms that are independent of or complementary to direct spin trapping. These include the modulation of cellular signaling pathways and enzyme activities.

Cellular signaling pathways are complex networks that transmit information from extracellular signals to elicit specific cellular responses. colorado.educreative-diagnostics.com These pathways regulate a vast array of physiological processes, including cell growth, proliferation, and metabolism. lsuhsc.edunih.gov Some evidence suggests that nitrone compounds can influence these pathways. For example, certain para-substituted PBN derivatives have been studied for their potential to activate the nuclear factor erythroid 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant defenses. acs.org

In the context of cancer research, a disulfonyl derivative of PBN, known as OKN-007, has been shown to suppress signaling pathways such as TGFB1/SMAD2 and Hedgehog/GLI1 in hepatocellular carcinoma cells. researchgate.netnih.gov While these findings are for a related but distinct molecule, they open avenues for investigating whether S-PBN might exert similar modulatory effects on these or other signal transduction pathways in various cellular models.

Research has identified several enzymes whose activities can be modulated by PBN and its derivatives in experimental settings.

RPE65: The enzyme RPE65 (retinal pigment epithelium-specific 65 kDa protein) is a crucial component of the visual cycle, responsible for the conversion of all-trans-retinyl esters to 11-cis-retinol. wikipedia.org Studies have shown that PBN can inhibit the enzymatic activity of RPE65, with a reported IC50 of 100 µM. arvojournals.orgresearchgate.net This inhibition is thought to occur through the trapping of a retinoid radical intermediate in the catalytic process. arvojournals.org This finding has provided new insights into the mechanism of RPE65 action. arvojournals.orgnih.gov

Nitric Oxide Synthase (NOS): Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. nih.govnih.gov Nitrones have been investigated for their potential to modulate NOS activity. ohiolink.edumdpi.com Some studies have designed PBN-type nitrones where the decomposition product acts as a NOS inhibitor, effectively targeting NOS inhibition to sites of reactive oxygen species (ROS) production. ohiolink.edunih.gov This suggests a potential for nitrones to indirectly influence NO signaling pathways.

Human Sulfatase 2 (SULF2): Human sulfatase 2 is an extracellular enzyme that removes 6-O-sulfate groups from heparan sulfate (B86663) proteoglycans, thereby modulating the activity of various growth factors and signaling pathways implicated in cancer. nih.govfrontiersin.org The disulfonyl PBN derivative, 2,4-disulfonylphenyl-N-tert-butylnitrone (OKN-007), has been identified as an inhibitor of SULF2 activity. researchgate.netdtic.milfrontiersin.org This inhibition has been shown to block tumor growth in preclinical models of hepatocellular carcinoma. frontiersin.orgfrontiersin.org Given the structural similarity, these findings suggest that S-PBN could also potentially interact with and modulate the activity of sulfatases.

| Enzyme | Modulatory Effect | Investigated Compound(s) | Potential Mechanism | Reference |

|---|---|---|---|---|

| RPE65 | Inhibition | PBN | Trapping of a retinoid radical intermediate. | arvojournals.orgresearchgate.net |

| Nitric Oxide Synthase (NOS) | Indirect Inhibition | PBN-type nitrones | Decomposition product acts as a NOS inhibitor. | ohiolink.edunih.gov |

| Human Sulfatase 2 (SULF2) | Inhibition | 2,4-disulfonylphenyl-N-tert-butylnitrone (OKN-007) | Direct inhibition of enzymatic activity. | researchgate.netdtic.mil |

An intriguing aspect of nitrone chemistry is the potential for these compounds to act as a source of nitric oxide (NO). Research has shown that PBN can decompose under certain conditions to release NO. researchgate.netresearchgate.netsrce.hr This decomposition can be triggered by factors such as light (photolysis) or interaction with hydroxyl radicals. researchgate.netresearchgate.netresearchgate.net One proposed mechanism involves the decomposition of PBN to tert-nitrosobutane, which in turn decomposes to release NO. researchgate.net

The release of NO from nitrones like PBN has been observed in aqueous solutions and may be catalyzed by factors such as ferric iron. researchgate.net This phenomenon suggests that in biological research settings, the observed effects of PBN and its derivatives might not solely be due to radical trapping but could also be influenced by the concomitant release of NO, a potent signaling molecule. nih.govresearchgate.netresearchgate.net The dual nature of nitrones as both antioxidants and potential NO donors is an active area of investigation. ohiolink.edu

Role as an Antioxidant in Experimental Redox Systems

The antioxidant capacity of 2-sulfophenyl-N-t-butylnitrone (S-PBN) is intrinsically linked to its function as a spin-trapping agent, a characteristic it shares with its parent compound, α-phenyl-N-tert-butylnitrone (PBN). diva-portal.orgnih.gov Nitrones are recognized for their ability to scavenge reactive free radicals, thereby forming more stable and less harmful nitroxide radical adducts. nih.govacs.org This direct interaction with reactive oxygen species (ROS) and other radicals is a primary mechanism behind its antioxidant effect in various experimental models of oxidative stress. acs.orgnih.gov

Experimental studies utilize redox systems to generate specific radicals and quantify the scavenging ability of compounds like S-PBN. In these systems, S-PBN has demonstrated its capability to trap both carbon-centered and oxygen-centered radicals. tandfonline.com A common method to assess this is by measuring the inhibition of salicylate (B1505791) oxidation. When hydroxyl radicals (•OH) are generated in the presence of salicylate, they produce 2,3- and 2,5-dihydroxybenzoic acid (DHBA). The ability of an antioxidant to prevent DHBA formation serves as a measure of its •OH scavenging efficacy. nih.govtandfonline.com

In comparative studies using such aqueous systems, S-PBN and its analogs have been evaluated for their ability to form radical adducts and prevent salicylate oxidation. tandfonline.com For instance, when hydroxyl radicals were generated using ultraviolet (UV) light and hydrogen peroxide, S-PBN, PBN, and the related compound disodium (B8443419) 2,4-disulfophenyl-N-tert-butylnitrone (NXY-059) all successfully trapped the radicals and inhibited salicylate oxidation. tandfonline.comresearchgate.net

| Compound | Relative Efficacy in Preventing Salicylate Oxidation | Radical Trapping Capability |

|---|---|---|

| PBN | Most Effective | Confirmed |

| S-PBN | Effective | Confirmed |

| NXY-059 | Effective | Confirmed |

Data derived from comparative studies on the prevention of 2,3- and 2,5-dihydroxybenzoic acid formation. tandfonline.com

Further in vivo research provides direct evidence for S-PBN's antioxidant action in biological redox environments. In an experimental model of excitotoxicity, the injection of malonate into the striatum of rats led to an increased production of hydroxyl radicals, which was significantly attenuated by pretreatment with S-PBN. nih.gov This finding directly supports a free radical scavenging mechanism in a complex biological system. nih.gov

| Experimental Model | Toxin | Measured Effect | Result of S-PBN Treatment |

|---|---|---|---|

| Striatal Excitotoxicity | Malonate | Hydroxyl Radical Production (DHBA levels) | Significantly Attenuated nih.gov |

| Striatal Excitotoxicity | Malonate | Striatal Lesions | Significantly Attenuated nih.gov |

| Striatal Excitotoxicity | NMDA, Kainic Acid, AMPA | Striatal Lesions | Significantly Attenuated nih.gov |

| Traumatic Brain Injury (FPI) | Mechanical Injury | ROS Formation (3,4-DHBA levels) | Reduced Formation diva-portal.org |

Application of S Pbn and Its Analogues in Oxidative Stress and Radical Biology Research Models

Utilization in In Vitro Models of Cellular Oxidative Stress

In vitro models provide a controlled environment to dissect the molecular mechanisms by which oxidative stress impacts cellular function and viability. S-PBN and its analogues are employed in these systems to probe the specific involvement of free radicals in cellular damage and to understand the pathways leading to cell death.

Primary neuronal and glial cell cultures are fundamental models for neurobiology research. frontiersin.org When these cells are subjected to stressors like glutamate (B1630785) or tert-butyl hydroperoxide (t-BuOOH), they exhibit features of oxidative damage, making them suitable for studying the effects of radical-scavenging compounds. mdpi.com

Glutamate, a primary excitatory neurotransmitter, can induce excitotoxicity at high concentrations, a process linked to excessive ROS production and neuronal death. mdpi.commdpi.com Similarly, t-BuOOH is an organic peroxide used experimentally to induce acute oxidative stress, leading to lipid peroxidation and depletion of cellular antioxidants. mdpi.com In these models, S-PBN is utilized to determine the extent to which free radical generation contributes to the observed cytotoxicity. By trapping radicals, S-PBN helps to elucidate the specific radical species involved and their role in the cascade of events leading to neuronal or glial cell injury.

Cell death can occur through distinct, regulated pathways, primarily apoptosis (programmed cell death) and necrosis (pathological cell death). nih.govbmbreports.org Apoptosis is characterized by specific morphological features such as cell shrinkage and nuclear fragmentation, executed by a family of proteases called caspases. bio-techne.com Necrosis, conversely, involves cellular swelling and the rupture of the plasma membrane, which releases cellular contents and can trigger inflammation. bmbreports.org

Oxidative stress is a known trigger for both apoptotic and necrotic cell death. nih.gov Research using spin-trapping agents like PBN, a close analogue of S-PBN, has shown that these compounds can influence the balance between cell survival and death signals. nih.gov In models of oxidative stress, the activation of death signaling pathways, such as the p38 MAPK and SAPK/JNK pathways, can be modulated by radical scavengers. nih.gov The application of S-PBN in cultured cells under oxidative duress allows researchers to investigate whether the trapping of free radicals can prevent the activation of caspases, preserve mitochondrial integrity, and ultimately shift the balance away from apoptotic or necrotic outcomes. nih.govbio-techne.com

Role in Animal Models for Investigating Radical-Mediated Pathophysiology

Animal models are indispensable for understanding the complex interplay of physiological and pathological processes that cannot be replicated in vitro. S-PBN is used in these models to validate the role of free radicals in the pathophysiology of various diseases and injuries.

Traumatic brain injury (TBI) involves a primary mechanical injury followed by a cascade of secondary injury mechanisms, where oxidative stress plays a significant role. researchgate.netnih.gov The overproduction of ROS following TBI contributes to vasogenic edema, inflammation, and neuronal cell death. researchgate.netresearchgate.net

In rat models of TBI, the production of ROS has been monitored using microdialysis. nih.gov Studies have demonstrated a significant increase in ROS formation for up to 60 minutes following the initial injury. nih.gov The administration of S-PBN has been shown to significantly attenuate this post-traumatic increase in ROS. nih.gov Interestingly, while its analogue PBN readily crosses the blood-brain barrier, S-PBN is rapidly cleared from circulation and remains undetectable in brain tissue. nih.gov Despite this, S-PBN reduces ROS production to the same extent as PBN, suggesting a crucial role for ROS production at the blood-endothelial interface in the pathology of TBI. nih.gov

| Compound Administered | Effect on Post-Traumatic ROS Increase | Brain Tissue Detectability | Inferred Site of Action |

|---|---|---|---|

| PBN (analogue) | Significant Attenuation | High concentrations detected | Brain Parenchyma |

| S-PBN | Significant Attenuation (equal to PBN) | Not Detectable | Blood-Endothelial Interface |

Ischemic stroke, caused by the interruption of blood flow to the brain, leads to a complex series of events including excitotoxicity, inflammation, and a surge in free radical production, particularly upon reperfusion. mdpi.comnih.gov These free radicals cause extensive damage to neurons, lipids, and proteins, contributing significantly to the infarct volume. nih.govnih.gov

The neuroprotective potential of S-PBN has been evaluated in rat models of focal embolic stroke. nih.gov In these studies, delayed administration of S-PBN following the ischemic event resulted in significant improvements. nih.gov Treatment with S-PBN led to a notable reduction in cerebral infarct volume and significantly improved neurobehavioral scores within 24 hours. nih.gov These findings indicate that free radical generation is a key component of brain damage in this stroke model and that scavenging these radicals with compounds like S-PBN has a neuroprotective effect. nih.gov

| Treatment Group | Infarct Volume (%) | Reduction in Infarct Volume vs. Vehicle | Neurobehavioral Outcome |

|---|---|---|---|

| Vehicle (Control) | 32.8 ± 9.4% | N/A | Baseline |

| S-PBN | 21.2 ± 13.1% | 35.4% | Significantly Improved |

The degeneration of retinal ganglion cells (RGCs) is the primary cause of vision loss in diseases like glaucoma. nih.govnih.gov A growing body of evidence implicates oxidative stress as a key mechanism in the pathogenesis of RGC death. nih.govescholarship.org The high metabolic activity of RGCs makes them particularly vulnerable to mitochondrial dysfunction and the resulting ROS accumulation. nih.gov This oxidative damage affects cellular macromolecules, including mitochondrial DNA and RNA, which can initiate apoptotic pathways and lead to progressive neurodegeneration. escholarship.orgresearchgate.net

Animal models of glaucoma, which often involve elevating intraocular pressure, show increased levels of oxidative damage biomarkers in RGCs. escholarship.orgresearchgate.net While direct studies focusing solely on S-PBN in these specific models are emerging, its parent compound, PBN, has been shown to protect the retina against light-induced neurodegeneration. researchgate.net Given S-PBN's established efficacy as a free radical scavenger in other neurological models like TBI and stroke, it is an important compound for investigating the role of oxidative damage in RGC degeneration and for exploring potential therapeutic strategies aimed at mitigating this damage. nih.govnih.gov

S-PBN as a Probe for Understanding Mechanisms of Cellular Protection in Experimental Systems

2-sulfophenyl-N-t-butylnitrone (S-PBN), and its parent compound α-phenyl-N-tert-butylnitrone (PBN), serve as critical tools in experimental biology to investigate the complex mechanisms of cellular protection against oxidative stress. By observing the effects of these nitrones in various injury and stress models, researchers can elucidate the roles of free radicals and the efficacy of different protective pathways. The utility of S-PBN as a probe stems from its primary function as a spin-trapping agent, which allows for the detection and scavenging of reactive oxygen species (ROS), as well as its influence on endogenous cellular defense systems. nih.govacs.org

The primary mechanism by which S-PBN and its analogues exert their protective effects is through direct free radical scavenging. researchgate.net As spin traps, they react with short-lived, highly reactive radical species to form more stable, detectable adducts. researchgate.net This action not only helps in identifying the specific radicals involved in a pathological process but also neutralizes them, thereby preventing downstream damage to cellular components like lipids, proteins, and DNA. aacrjournals.orgnih.gov

A key aspect of using S-PBN as an experimental probe is its distinct physicochemical properties compared to PBN. S-PBN is more water-soluble and does not readily cross the blood-brain barrier, while PBN is more lipophilic and permeates brain tissue effectively. nih.govmdpi.com This difference has been exploited in traumatic brain injury (TBI) models in rats to pinpoint the source of damaging ROS. In these studies, both S-PBN and PBN were found to be equally effective at reducing the post-traumatic surge in ROS. nih.gov Since S-PBN was not detected in the brain tissue, this finding strongly indicated that a significant source of the harmful ROS production occurs at the blood-endothelial interface, rather than solely within the brain parenchyma. nih.gov This demonstrates how S-PBN can be used to dissect the geographical origins of oxidative stress in complex biological systems.

Furthermore, these compounds are instrumental in understanding the link between oxidative stress and programmed cell death (apoptosis). In models of cerebral ischemia, PBN has been shown to suppress the activation of caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.gov This suggests that a key protective mechanism of these nitrones is the interruption of signaling pathways that lead to cell death. By applying S-PBN in various experimental setups, scientists can explore how mitigating oxidative stress with a spin trap can prevent the initiation of apoptotic events, thereby clarifying the sequence of molecular events in cellular demise and survival. nih.gov

Detailed Research Findings on Nitrone Probes in Cellular Protection Models

The following table summarizes key findings from experimental models where S-PBN and its analogue PBN were used to investigate cellular protection mechanisms.

| Experimental Model | Compound Used | Key Finding | Implication for Cellular Protection Mechanism |

| Traumatic Brain Injury (Rat) | S-PBN & PBN | Both compounds equally reduced post-injury ROS formation, despite S-PBN not entering the brain tissue. nih.gov | Suggests a primary role for ROS production at the blood-endothelial interface in TBI-related damage. nih.gov |

| Ionizing Radiation (U937 Cells) | PBN | Significantly reduced lipid peroxidation, oxidative DNA damage, and protein oxidation. aacrjournals.orgnih.gov | Demonstrates direct protection of critical cellular macromolecules from radical-induced damage. |

| Ionizing Radiation (U937 Cells) | PBN | Prevented depletion of intracellular GSH and maintained a favorable GSSG:GSH ratio. aacrjournals.org | Highlights the role in preserving the cell's primary non-enzymatic antioxidant defense and redox state. |

| Cerebral Ischemia (Rat) | PBN | Suppressed the activation of caspase-3 in the striatum and neo-cortex post-ischemia. nih.gov | Indicates a mechanism involving the inhibition of the apoptotic cell death pathway. |

| Oxidative Stress (HepG2 Cells) | PBN | Decreased endogenous production of oxidants without significantly altering superoxide (B77818) dismutase or catalase activity. researchgate.netkoreascience.kr | Supports the role as a direct scavenger of ROS rather than an inducer of antioxidant enzymes in this model. researchgate.netkoreascience.kr |

| Hyperglycemic Cerebral Ischemia (Rat) | S-PBN | Improved neurological performance without significantly reducing the infarct size. researchgate.net | Suggests protective mechanisms independent of salvaging tissue volume, possibly related to synaptic function or inflammation. |

Structure Activity Relationships Sar and Design Principles for S Pbn Derivatives As Research Probes

Impact of Sulfonation on Nitrone Properties for Research Applications (e.g., enhanced aqueous studies)

The introduction of one or more sulfonate (SO3H) groups onto the phenyl ring of α-phenyl-N-tert-butylnitrone (PBN) has a profound impact on its physicochemical properties, significantly influencing its utility in biological research. The primary and most significant effect of sulfonation is the marked increase in aqueous solubility. While the parent compound, PBN, is lipophilic and readily crosses cell membranes, including the blood-brain barrier, its low solubility in aqueous media can be a limiting factor for certain in vitro and in vivo studies.

The sulfonate group, being highly polar and ionizable, imparts a hydrophilic character to the S-PBN molecule. This enhanced water solubility is particularly advantageous for studies conducted in aqueous buffer systems, cell culture media, and for systemic administration in animal models where solubility in physiological fluids is crucial. For instance, the disulfonated derivative, 2,4-disulfonyl PBN, was developed to have superior pharmacological properties, including improved solubility.

However, this increased hydrophilicity comes with a trade-off. The presence of the charged sulfonate group can significantly hinder the ability of S-PBN derivatives to penetrate biological membranes. This was observed in comparative studies between PBN and S-PBN, where S-PBN exhibited poor brain penetration. nih.gov While this may be a disadvantage for targeting intracellular radicals in the central nervous system, it can be exploited in experimental designs where extracellular radical scavenging is the primary goal, or where researchers aim to confine the activity of the probe to the vascular compartment or other specific extracellular spaces.

Table 1: Comparison of Properties of PBN and S-PBN

| Property | α-phenyl-N-tert-butylnitrone (PBN) | 2-sulfophenyl-N-t-butylnitrone (S-PBN) |

|---|---|---|

| Solubility | Lipophilic (low aqueous solubility) | Hydrophilic (high aqueous solubility) |

| Membrane Permeability | High | Low |

| Blood-Brain Barrier Penetration | Readily crosses | Poor penetration nih.gov |

| Primary Research Application Context | Intracellular and CNS studies | Extracellular and systemic aqueous studies |

Electronic Effects of Substituents on Spin-Trapping Efficiency and Redox Potentials

The efficiency of a nitrone as a spin trap is intrinsically linked to the electronic properties of the molecule. The spin-trapping process involves the addition of a transient radical to the nitrone's C=N double bond. The rate of this reaction is influenced by the electron density at the nitrone functional group, which can be modulated by substituents on the aromatic ring.

In the case of S-PBN derivatives, the sulfonate group is a strong electron-withdrawing group. Electron-withdrawing substituents generally increase the rate of nucleophilic attack on the nitrone carbon, which can enhance the spin-trapping of certain types of radicals. Conversely, electron-donating groups can decrease the rate of radical addition. Studies on various para-substituted PBN derivatives have demonstrated a clear correlation between the Hammett constants (σp) of the substituents and their spin-trapping rates and redox potentials. researchgate.net For example, a PBN derivative with a strong electron-withdrawing group like trifluoromethyl (CF3) was found to be a faster spin trap for the hydroxymethyl radical. researchgate.net

The redox potential of a nitrone is another critical parameter, as it determines the ease with which the molecule can be oxidized or reduced. This is particularly relevant in biological systems where the nitrone may interact with redox-active species. Electron-withdrawing groups, such as the sulfonate group in S-PBN, make the nitrone more difficult to oxidize and easier to reduce. researchgate.net This can be advantageous in preventing the nitrone from being consumed in non-specific oxidation reactions, thereby increasing its bioavailability for spin-trapping.

Table 2: Predicted Electronic Effects of Substituents on PBN Derivatives

| Substituent Type at Phenyl Ring | Effect on Electron Density at Nitrone | Predicted Impact on Spin-Trapping Rate | Predicted Impact on Oxidation Potential |

|---|---|---|---|

| Electron-Donating (e.g., -OCH3, -NH2) | Increase | Decrease | Lower (easier to oxidize) |

| Electron-Withdrawing (e.g., -SO3H, -NO2, -CF3) | Decrease | Increase | Higher (harder to oxidize) researchgate.net |

Influence of Molecular Structure on Interactions with Biological Targets in Research Models

The introduction of the sulfonate group, for instance, not only affects solubility and membrane permeability but also introduces a potential site for electrostatic interactions with positively charged residues on the surface of proteins. This could influence the localization of the probe within a biological system and its potential to modulate the activity of specific enzymes or receptors.

Design of Next-Generation Nitrone Probes for Specific Radical Detection or Pathway Modulation in Research

The structure-activity relationships established for S-PBN and other nitrone derivatives provide a foundation for the rational design of next-generation research probes with enhanced specificity and functionality. A key goal in this area is to develop probes that can selectively trap specific types of radicals or that can be targeted to particular subcellular compartments or tissues.

One design strategy involves conjugating the S-PBN scaffold to other molecules with specific biological activities or targeting properties. For example, attaching a fluorescent moiety could create a dual-function probe that not only traps radicals but also allows for their visualization within cells or tissues. Similarly, linking S-PBN to a molecule that binds to a specific receptor could deliver the spin trap to a particular cell type or subcellular location, enabling the study of radical production in a more targeted manner. The synthesis of biotinylated nitrones, for instance, opens up possibilities for targeted delivery applications. nih.gov

Another approach focuses on fine-tuning the electronic properties of the nitrone to enhance its selectivity for certain radicals. By strategically placing different electron-donating or electron-withdrawing groups on the phenyl ring, it may be possible to create a library of S-PBN derivatives with varying reactivities, allowing researchers to choose the optimal probe for the specific radical they wish to detect. The development of nitrones with improved spin-trapping kinetics and more stable spin adducts is also an active area of research, as this would increase the sensitivity and reliability of radical detection in complex biological systems.

Theoretical and Computational Chemistry Approaches to S Pbn Research

Quantum Chemical Calculations of Radical-Nitrone Adduct Structures and Stabilities

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in determining the geometries and stabilities of the adducts formed between S-PBN and various free radicals. These calculations provide a molecular-level understanding of the interactions that stabilize the resulting spin adducts.

The stability of these adducts is a critical factor in their detection by techniques such as electron paramagnetic resonance (EPR) spectroscopy. Computational studies on PBN-type spin traps have shown that the stability of the hydroxyl radical adducts is significantly influenced by the pH of the solution and the chemical nature of the aromatic ring. Generally, these adducts exhibit greater stability in acidic environments.

The presence of the electron-withdrawing sulfonate group at the ortho position of the phenyl ring in S-PBN is predicted to influence the electronic distribution within the molecule, thereby affecting the stability of its radical adducts. Quantum chemical calculations can quantify these effects by determining properties such as bond dissociation energies and reaction enthalpies for the formation of various S-PBN radical adducts.

Table 1: Calculated Relative Stabilities of S-PBN Radical Adducts

| Radical Species | Predicted Relative Stability | Key Contributing Factors |

| Hydroxyl Radical (•OH) | High | Strong covalent bond formation, favorable electrostatic interactions. |

| Superoxide (B77818) Radical (•O₂⁻) | Moderate | Nucleophilic addition, influenced by solvent polarity. |

| Carbon-centered Radicals | High | Strong C-C bond formation, delocalization of spin density. |

| Alkoxyl Radicals (RO•) | High | Strong C-O bond formation, steric effects from the alkyl group. |

This table presents a qualitative representation of predicted stabilities based on general principles of radical adduct formation with PBN derivatives.

Computational Modeling of Spin Trapping Kinetics and Reaction Pathways

Computational modeling plays a pivotal role in elucidating the kinetics and reaction pathways of spin trapping by S-PBN. These models can simulate the dynamic process of a free radical approaching and reacting with the nitrone, providing insights into the transition states and activation energies involved.

Studies on para-substituted PBN derivatives have demonstrated that the spin-trapping rate is significantly influenced by the electronic properties of the substituent. researchgate.net Electron-withdrawing groups, such as the sulfonate group in S-PBN, have been shown to increase the rate of spin trapping. researchgate.net This effect is attributed to the increased positive charge on the nitronyl carbon, which enhances its reactivity towards nucleophilic radicals. researchgate.net

Computational models can predict these rate constants and provide a detailed picture of the reaction mechanism. For instance, the reaction can proceed through different pathways, and computational analysis can determine the most favorable route. The modeling of these processes often involves sophisticated theoretical frameworks that account for solvent effects, which are crucial for reactions occurring in biological systems.

Table 2: Predicted Kinetic Parameters for the Reaction of S-PBN with Hydroxymethyl Radicals

| Parameter | Predicted Value | Significance |

| Activation Energy (Ea) | Lower than unsubstituted PBN | Indicates a faster reaction rate due to the electron-withdrawing sulfonate group. |

| Rate Constant (k) | Higher than unsubstituted PBN | Confirms the enhanced spin trapping efficiency of S-PBN. |

| Transition State Geometry | Characterized by the formation of a partial C-C bond between the radical and the nitronyl carbon. | Provides insight into the geometry of the reaction intermediate. |

This table is illustrative and based on the established trends for PBN derivatives with electron-withdrawing substituents. researchgate.net

In Silico Predictions of Electronic Properties and Their Correlation with Experimental Data

In silico methods are powerful tools for predicting the electronic properties of S-PBN and correlating these properties with experimental observations. These predictions can help to rationalize the observed reactivity and guide the development of new spin traps with improved characteristics.

Key electronic properties that can be calculated include ionization potential, electron affinity, and the distribution of atomic charges. For PBN derivatives, a positive correlation has been found between the atomic total charge of the nitronyl function and the spin-trapping rate; a higher positive charge leads to a faster reaction. researchgate.net The sulfonate group in S-PBN is expected to significantly increase the positive charge on the nitronyl carbon, thereby enhancing its spin-trapping ability.

Furthermore, computational predictions of redox potentials can be correlated with experimental electrochemical data. For instance, PBN derivatives with strong electron-withdrawing groups are easier to reduce and harder to oxidize. researchgate.net These in silico predictions provide a theoretical framework for understanding the structure-property relationships of nitrone spin traps and for designing new molecules with tailored electronic properties for specific applications.

Table 3: Predicted Electronic Properties of S-PBN Compared to PBN

| Electronic Property | PBN (Reference) | S-PBN (Predicted) | Implication of the Sulfonate Group |

| Charge on Nitronyl Carbon | Baseline | Increased Positive Charge | Enhanced reactivity towards nucleophilic radicals. |

| Ionization Potential | Baseline | Increased | More difficult to oxidize. |

| Electron Affinity | Baseline | Increased | Easier to reduce. |

| Dipole Moment | Moderate | Increased | Enhanced solubility in polar solvents. |

This table illustrates the expected trends in the electronic properties of S-PBN due to the presence of the sulfonate group, based on studies of analogous compounds. researchgate.net

Future Directions and Emerging Avenues in S Pbn Academic Research

Development of Novel S-PBN-Derived Probes for Enhanced Specificity in Radical Detection

The foundational utility of S-PBN lies in its ability to trap short-lived, highly reactive free radicals, forming more stable adducts detectable by Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.net However, a significant frontier in this field is the development of new S-PBN derivatives with enhanced specificity for particular radical species. The parent compound, α-phenyl-N-tert-butylnitrone (PBN), and S-PBN react with a variety of carbon- and oxygen-centered radicals, but distinguishing between different radical adducts can be challenging.

Future research is focused on the rational design and synthesis of novel S-PBN analogues. By strategically modifying the chemical structure of S-PBN, it may be possible to create probes that are preferentially reactive toward specific radicals, such as the superoxide (B77818) anion (O₂•⁻) or the hydroxyl radical (•OH). For instance, studies on PBN have shown that adding electron-withdrawing groups to the phenyl ring can significantly increase the radical trapping rate. acs.org Applying this principle to the S-PBN scaffold could yield second-generation probes with superior kinetic properties.

Another approach involves creating sterically hindered derivatives that may favor reactions with smaller, more specific radicals. The development of fluorinated PBN analogs, such as α-2,6-difluorophenyl-N-tert-butylnitrone (F₂PBN), has demonstrated the potential for creating spin traps that can distinguish between different types of alkyl radicals based on unique EPR spectral characteristics. Similar synthetic strategies could be applied to S-PBN to enhance its diagnostic capabilities in complex biological systems where multiple radical species are generated simultaneously. These advanced probes would allow for a more precise mapping of radical generation in specific pathological contexts.

| Derivative Type | Rationale for Development | Potential Advantage |

| Electron-Withdrawing Group Analogs | Increase the electrophilicity of the nitrone carbon, enhancing the rate of radical addition. | Faster trapping kinetics, allowing for detection of lower concentrations of radicals. |

| Fluorinated Analogs | Introduce fluorine atoms to create unique hyperfine splitting patterns in EPR spectra upon adduct formation. | Improved ability to distinguish between different types of radical adducts (e.g., primary vs. secondary alkyl radicals). |

| Sterically Hindered Analogs | Modify the groups surrounding the nitrone to create steric hindrance that favors reaction with smaller, specific radicals. | Enhanced selectivity for particular radical species, reducing spectral complexity. |

| Lipophilic/Hydrophilic Analogs | Alter the solubility to target specific cellular compartments (e.g., membranes vs. cytosol). | Spatially resolved radical detection within the cell or in specific tissues. |

Integration of S-PBN Research with Advanced Imaging Techniques in Preclinical Studies

A pivotal future direction is the fusion of S-PBN research with non-invasive, advanced imaging modalities to visualize oxidative stress in real-time within living organisms. While EPR is excellent for ex-vivo and in-vitro detection, its application for deep-tissue in-vivo imaging is limited. The integration with techniques like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) represents a significant leap forward. oncodesign.comnih.govnih.gov

The development of radiolabeled S-PBN analogues is a key objective. Research has already demonstrated the successful synthesis of a fluorine-18 (B77423) labeled PBN derivative for in-vivo detection of free radicals with PET. sfrbm.org Creating a similar radiotracer based on the S-PBN structure would enable researchers to non-invasively map the biodistribution of the compound and, more importantly, visualize regions of high free radical production in preclinical models of disease. amerigoscientific.com A PET-compatible S-PBN probe could provide unprecedented insights into the spatial and temporal dynamics of oxidative stress in conditions like traumatic brain injury, stroke, and neurodegeneration. researchgate.net

Combining these molecular imaging approaches with MRI could offer even greater power. news-medical.net MRI provides high-resolution anatomical and functional information, which, when coupled with PET data from a radiolabeled S-PBN probe, would allow for the precise correlation of oxidative stress with specific tissue pathology. nih.gov For example, in an animal model of stroke, researchers could simultaneously visualize the ischemic core and penumbra with MRI while using a PET-S-PBN tracer to map the extent of radical damage in those same regions. This multimodal imaging strategy would be invaluable for assessing the efficacy of neuroprotective strategies in preclinical trials. rwth-aachen.de

Expanding Mechanistic Understanding of Non-Spin-Trapping Modulatory Actions

There is a growing body of evidence suggesting that the biological effects of PBN and its derivatives, including S-PBN, extend beyond simple free radical scavenging. researchgate.net The potent biological activities observed in various disease models often cannot be fully explained by their modest radical trapping abilities alone. researchgate.netnih.gov A major future research avenue is to systematically uncover and characterize these non-spin-trapping mechanisms.

Studies on PBN have indicated that it can modulate key cellular signaling pathways involved in inflammation and cell survival. For example, PBN has been shown to suppress the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key pro-inflammatory enzymes. nih.gov Other research has demonstrated that PBN's neuroprotective effects in stroke models may be linked to the induction of the serum- and glucocorticoid-inducible kinase 1 (Sgk1), rather than its antioxidant activity. researchgate.net Furthermore, some investigations suggest PBN can inhibit the expression of various pro-inflammatory genes, possibly through modulation of transcription factors like NF-κB. nih.gov

A particularly promising area of investigation is the potential interaction of S-PBN with the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govmdpi.com The Nrf2-Antioxidant Response Element (ARE) pathway is a primary regulator of endogenous antioxidant defenses. mdpi.com It is plausible that S-PBN, or its metabolites, could act as signaling molecules that activate Nrf2, leading to the upregulation of a suite of protective genes. Elucidating whether S-PBN can modulate the Nrf2, NF-κB, or other critical signaling pathways will be crucial for a complete understanding of its mechanism of action and could reveal new therapeutic targets.

| Proposed Non-Spin-Trapping Mechanism | Supporting Evidence (Primarily from PBN studies) | Future Research Goal for S-PBN |

| Anti-Inflammatory Gene Regulation | PBN inhibits the expression of pro-inflammatory genes and suppresses the induction of iNOS and COX-2. nih.govnih.gov | To determine if S-PBN directly modulates inflammatory transcription factors like NF-κB and STATs. |

| Modulation of Cell Survival Pathways | PBN induces the expression of the survival kinase Sgk1 in experimental stroke models. researchgate.net | To investigate if S-PBN activates pro-survival signaling cascades (e.g., Akt, ERK) independent of its radical trapping ability. |

| Activation of Nrf2 Pathway | Many antioxidant compounds exert protective effects by activating the Nrf2-ARE pathway. nih.govnih.gov | To directly test whether S-PBN or its metabolites can induce Nrf2 nuclear translocation and subsequent antioxidant gene expression. |

| Enzyme Inhibition | PBN has been shown to inhibit RPE65, an enzyme in the visual cycle, independent of spin trapping. acs.org | To screen for potential direct inhibitory or allosteric modulatory effects of S-PBN on other key enzymes involved in disease pathology. |

Role of S-PBN and Analogues in Elucidating Fundamental Aspects of Redox Biology and Disease Mechanisms

Beyond its potential therapeutic applications, S-PBN serves as an invaluable chemical tool for basic science research, helping to dissect the fundamental role of oxidative stress in health and disease. mdpi.com The study of how reactive oxygen species (ROS) and other radical species function as signaling molecules and mediators of damage is central to the field of redox biology. nih.gov S-PBN and its analogues allow researchers to modulate and detect these species, thereby clarifying their contribution to various biological processes.

In preclinical disease models, the administration of S-PBN can be used to test the hypothesis that free radicals are a key driver of pathology. mdpi.com If S-PBN administration ameliorates disease symptoms or reduces tissue damage in a model of neurodegeneration, for instance, it provides strong evidence for the pathogenic involvement of oxidative stress. mdpi.com This approach helps to establish causal links between radical production and disease progression.

Furthermore, by using the advanced, specific S-PBN-derived probes described in section 8.1, researchers can begin to identify which specific radical species are most damaging in a given disease context. This level of detail is critical for understanding the precise molecular mechanisms of disease and for developing more targeted therapies. The use of S-PBN as a research tool contributes to a broader, systems-level understanding of the "redoxome"—the complex network of redox-active molecules that controls cellular function. nih.gov By perturbing this network with S-PBN, scientists can gain insights into how cells maintain redox homeostasis and how its dysregulation leads to diseases ranging from cancer to cardiovascular and neurodegenerative disorders. nih.govsfrbm.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-sulfophenyl-N-t-butylnitrone, and how can purity be validated?

- Answer: Synthesis typically involves nitrone formation via condensation of hydroxylamine derivatives with carbonyl precursors. For purity validation, use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm, employing mobile phases like methanol-water mixtures . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical for structural confirmation. Storage at 0–6°C is recommended to prevent degradation, as seen in structurally related sulfonated compounds .

Q. How should researchers handle stability challenges during storage of this compound?

- Answer: Stability is influenced by temperature and light exposure. Store lyophilized samples at -20°C in amber vials to mitigate thermal and photolytic decomposition. Periodic stability testing via thin-layer chromatography (TLC) or HPLC under accelerated conditions (e.g., 40°C/75% RH) can predict shelf life .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode provides high sensitivity. Validate methods using spike-recovery experiments in plasma or tissue homogenates, with limits of detection (LOD) below 1 ng/mL .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antioxidant mechanisms of this compound?

- Answer: Mechanistic discrepancies often arise from varying experimental conditions (e.g., pH, redox environment). Employ electron paramagnetic resonance (EPR) to directly detect radical adducts in situ. Compare results across cell-free systems (e.g., Fenton reaction models) and cellular assays to distinguish direct radical scavenging from indirect antioxidant pathways .

Q. What experimental designs are recommended to assess the compound’s efficacy in neurodegenerative disease models?

- Answer: Use transgenic animal models (e.g., Alzheimer’s Aβ-overexpressing mice) with dose-response studies (1–50 mg/kg, IP). Monitor biomarkers like malondialdehyde (MDA) for lipid peroxidation and glutathione (GSH) levels. Include controls for blood-brain barrier permeability via cerebrospinal fluid (CSF) sampling .

Q. How do solvent polarity and pH influence the spin-trapping efficiency of this compound?

- Answer: Conduct kinetic studies in buffered solutions (pH 4–9) using stopped-flow spectroscopy. Polar aprotic solvents (e.g., DMSO) enhance nitrone reactivity toward hydroxyl radicals, while acidic conditions may protonate the sulfonate group, reducing solubility. Compare second-order rate constants (k₂) across conditions .

Q. What strategies address reproducibility issues in studies involving this compound?

- Answer: Standardize protocols for oxygen-free environments (e.g., argon gloveboxes) to prevent autoxidation. Use batch-characterized reagents from certified suppliers (e.g., Kanto Reagents) and report CAS numbers (e.g., [3279-07-0] for related tert-butyl derivatives) to ensure traceability .

Data Contradiction & Methodological Analysis

Q. How should conflicting data on the compound’s pro-oxidant vs. antioxidant effects be interpreted?

- Answer: Context-dependent effects may arise from concentration thresholds or cell-type specificity. Perform dose-escalation studies in primary vs. cancer cell lines, measuring ROS via fluorescent probes (e.g., DCFH-DA). Meta-analyze existing literature using PRISMA guidelines to identify confounding variables .

Q. What statistical approaches are robust for analyzing time-dependent effects of this compound?

- Answer: Use mixed-effects models to account for longitudinal data variability. For example, in neurodegenerative studies, track behavioral outcomes (e.g., Morris water maze) and biochemical markers across multiple timepoints. Apply false discovery rate (FDR) corrections for high-throughput datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.